1-Decene, 10-methoxy-

Description

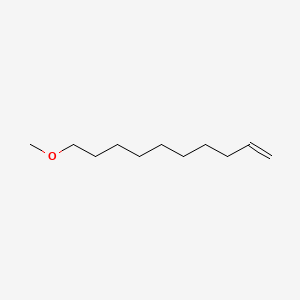

Structure

3D Structure

Properties

IUPAC Name |

10-methoxydec-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h3H,1,4-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGBQKGVMXIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072670 | |

| Record name | 1-Decene, 10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72928-41-7 | |

| Record name | 10-Methoxy-1-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72928-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, 10-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, 10-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene, 10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-Decene, 10-methoxy-: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-Decene, 10-methoxy- (CAS: 72928-41-7), a bifunctional organic molecule incorporating a terminal alkene and a methyl ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this compound. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications

1-Decene, 10-methoxy-, with the molecular formula C₁₁H₂₂O, possesses two key functional groups: a terminal vinyl group (-CH=CH₂) and a terminal methoxy group (-OCH₃), separated by an eight-carbon aliphatic chain.[1] This structure dictates a unique spectroscopic fingerprint, which we can predict and interpret with high confidence. The presence of sp²-hybridized carbons of the alkene and sp³-hybridized carbons of the alkyl chain and ether will give rise to distinct signals in both NMR and IR spectroscopy. The ether linkage and the alkene's double bond also provide predictable fragmentation sites in mass spectrometry.

Caption: Molecular structure of 1-Decene, 10-methoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is defined by chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). For 1-Decene, 10-methoxy-, we anticipate distinct signals corresponding to the vinylic, aliphatic, and methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ (H-1) | 4.90 - 5.05 | ddt | 2H |

| -CH= (H-2) | 5.75 - 5.85 | ddt | 1H |

| =CH-CH₂- (H-3) | 2.00 - 2.10 | q | 2H |

| -CH₂-O- (H-10) | 3.35 - 3.45 | t | 2H |

| -OCH₃ (H-11) | 3.30 - 3.40 | s | 3H |

| -(CH₂)₆- (H-4 to H-9) | 1.25 - 1.60 | m | 12H |

Causality and Interpretation:

-

Vinylic Protons (H-1, H-2): These protons are the most deshielded due to the anisotropy of the π-bond, placing them furthest downfield (δ 4.9-5.9). The H-2 proton, being adjacent to the alkyl chain, will appear as a complex multiplet (ddt - doublet of doublets of triplets). The terminal H-1 protons are diastereotopic and will show complex splitting from coupling to each other (geminal coupling) and to H-2 (vicinal coupling).

-

Allylic Protons (H-3): These protons are adjacent to the double bond, causing a moderate downfield shift to ~2.05 ppm.

-

Methoxy Protons (H-11): The protons of the methyl group attached to the oxygen are deshielded by the electronegative oxygen atom, appearing as a sharp singlet around 3.35 ppm.[2]

-

Methylene Protons adjacent to Oxygen (H-10): Similarly, the CH₂ group directly bonded to the ether oxygen is deshielded, resonating around 3.40 ppm as a triplet.[2]

-

Aliphatic Chain Protons (H-4 to H-9): The bulk of the methylene protons in the alkyl chain are shielded and will overlap in a complex multiplet in the δ 1.25-1.60 ppm region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, all 11 carbons are chemically distinct and should yield 11 discrete signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| =CH₂ (C-1) | ~114 |

| -CH= (C-2) | ~139 |

| =CH-CH₂- (C-3) | ~34 |

| -CH₂-O- (C-10) | ~73 |

| -OCH₃ (C-11) | ~59 |

| -(CH₂)₆- (C-4 to C-9) | 26 - 30 |

Causality and Interpretation:

-

Alkene Carbons (C-1, C-2): The sp²-hybridized carbons of the double bond are significantly deshielded, appearing in the 114-140 ppm region. The internal carbon (C-2) is typically further downfield than the terminal carbon (C-1).[3]

-

Ether Carbons (C-10, C-11): The carbons directly attached to the electronegative oxygen atom are deshielded and appear in the 50-80 ppm range. The methoxy carbon (C-11) is expected around 59 ppm, a characteristic value for aliphatic methyl ethers.[4]

-

Aliphatic Carbons (C-3 to C-9): The sp³-hybridized carbons of the long alkyl chain will resonate in the typical alkane region of 26-34 ppm.[3] The allylic carbon (C-3) will be slightly more downfield than the others.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh 5-20 mg of 1-Decene, 10-methoxy- into a clean, dry vial.[5] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃), ensuring complete dissolution.[6] The use of a deuterated solvent is critical for the spectrometer's field-frequency lock and to avoid large interfering solvent signals in ¹H NMR.

-

Sample Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube to remove any particulate matter which could degrade spectral resolution.[7]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument software will perform automatic locking (to the deuterium signal of the solvent) and shimming (optimization of the magnetic field homogeneity) to ensure sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus. For ¹³C, proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced (typically to residual solvent signals or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Predicted IR Absorptions

The IR spectrum of 1-Decene, 10-methoxy- will be dominated by features of the alkene and ether groups, superimposed on the absorptions of the alkane backbone.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Terminal Alkene | 3075 - 3095 | Medium |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=C Stretch | Terminal Alkene | 1640 - 1650 | Medium, Sharp |

| C-O-C Stretch | Aliphatic Ether | 1070 - 1150 | Strong |

| =C-H Bend (Out-of-plane) | Terminal Alkene | 910 & 990 | Strong |

Causality and Interpretation:

-

>3000 cm⁻¹ Region: The presence of a peak just above 3000 cm⁻¹ is a clear indication of C-H bonds on sp² carbons (=C-H), distinguishing them from the stronger alkane C-H stretches which appear just below 3000 cm⁻¹.[8][9]

-

1645 cm⁻¹ Region: The absorption at ~1645 cm⁻¹ is characteristic of the C=C double bond stretching vibration.[10] Its presence confirms the alkene functionality.

-

1100 cm⁻¹ Region: A strong, prominent band around 1100 cm⁻¹ is the hallmark of the C-O-C asymmetric stretching vibration in an aliphatic ether.[2][11] This is often one of the most intense peaks in the fingerprint region for an ether.

-

<1000 cm⁻¹ Region: The two strong bands near 990 cm⁻¹ and 910 cm⁻¹ are highly diagnostic out-of-plane bending vibrations for the C-H bonds of a monosubstituted (terminal) alkene.[10]

Experimental Protocol: FT-IR Spectroscopy

-

Instrument Background: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Application (Neat Liquid): Since 1-Decene, 10-methoxy- is a liquid, the simplest method is to place a single drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be created between two salt plates (e.g., KBr or NaCl).[12]

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber) is analyzed for the presence of the characteristic absorption bands outlined above.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Predicted Fragmentation Pattern (Electron Ionization)

Upon electron ionization (EI), 1-Decene, 10-methoxy- (MW = 170.29 g/mol ) will form a molecular ion (M⁺˙) at m/z 170. This ion is often unstable and undergoes fragmentation through characteristic pathways for ethers and alkenes.

-

Molecular Ion (M⁺˙): A peak at m/z 170 corresponding to [C₁₁H₂₂O]⁺˙. The intensity may be low for a long-chain aliphatic compound.[13]

-

Alpha-Cleavage (Ether): This is the most characteristic fragmentation for ethers.[14] Cleavage of the C-C bond adjacent (alpha) to the oxygen is highly favorable as it produces a resonance-stabilized oxonium ion. For this molecule, this results in the loss of a C₉H₁₇ radical.

-

[CH₂(CH₂)₈-O-CH₃]⁺˙ → [CH₂=O⁺-CH₃] + •C₉H₁₇

-

This pathway generates the base peak at m/z 45 . This is a highly diagnostic fragment for a methyl ether.

-

-

Allylic Cleavage (Alkene): Cleavage of the C-C bond beta to the double bond is favorable as it generates a stable allylic carbocation.[15]

-

[CH₂=CH-CH₂-(CH₂)₇OCH₃]⁺˙ → [CH₂=CH-CH₂]⁺ + •(CH₂)₇OCH₃

-

This pathway would lead to a fragment at m/z 41 .

-

-

Alkyl Chain Fragmentation: Long alkyl chains fragment via the loss of successive 14 amu (-CH₂-) units, leading to clusters of peaks at m/z values such as 55, 69, 83, etc.[13][16]

Interpretation of Known Data: The NIST Mass Spectrometry Data Center lists prominent peaks for this compound at m/z 85, 67, 55, and 45.[1]

-

m/z 45: Confirmed as the [CH₂O-CH₃]⁺ fragment from alpha-cleavage.

-

m/z 55, 67, 85: These are likely fragments arising from cleavage along the hydrocarbon chain, characteristic of long-chain alkenes. For example, m/z 55 could correspond to [C₄H₇]⁺.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 16. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

Technical Guide: Williamson Ether Synthesis of 10-Methoxy-1-Decene

Executive Summary

This technical guide details the synthesis of 10-methoxy-1-decene (CAS: N/A for specific isomer, generic ether synthesis applied) via the Williamson Ether Synthesis . The target molecule is a bifunctional building block containing a terminal alkene and a terminal methyl ether, valuable as a surfactant intermediate, polymer co-monomer, or hydrophobic linker in drug discovery.

While multiple routes exist, this guide prioritizes the O-methylation of 9-decen-1-ol using Iodomethane (MeI) and Sodium Hydride (NaH). This pathway offers the highest regioselectivity and minimizes the risk of alkene isomerization compared to halide-displacement routes.

Retrosynthetic Analysis & Strategy

The synthesis of 10-methoxy-1-decene is best approached by disconnecting the ether oxygen-carbon bond.

Strategic Pathways

-

Path A (Preferred): Nucleophilic attack of the alkoxide derived from 9-decen-1-ol onto a methylating agent (MeI or Dimethyl Sulfate).

-

Path B (Alternative): Nucleophilic attack of methoxide (

) onto 10-bromo-1-decene .

Retrosynthesis Diagram

Figure 1: Retrosynthetic analysis showing the disconnection of the ether linkage.

Reaction Mechanism & Kinetics

The formation of 10-methoxy-1-decene follows a classic

-

Activation: The alcohol (9-decen-1-ol) is deprotonated by a strong base (NaH) to form the alkoxide anion (

). This step is rapid and irreversible with hydride bases ( -

Substitution: The alkoxide acts as a nucleophile, attacking the electrophilic methyl carbon of Iodomethane. The iodide ion is displaced in a concerted, single-step process.

Key Kinetic Consideration:

The reaction rate is defined by

Figure 2: Mechanistic flow of the Williamson Ether Synthesis.

Experimental Protocol

Safety Warning: Iodomethane (Methyl Iodide) is a volatile neurotoxin and suspected carcinogen. Sodium Hydride (NaH) releases flammable hydrogen gas and is pyrophoric. All operations must be performed in a functioning fume hood under inert atmosphere (

Reagents & Materials

| Reagent | Equiv. | Role | Properties |

| 9-Decen-1-ol | 1.0 | Substrate | BP ~236°C, Viscous liquid |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base | Water-sensitive solid |

| Iodomethane (MeI) | 1.5 - 2.0 | Electrophile | BP 42°C, Volatile liquid |

| Tetrahydrofuran (THF) | Solvent | Medium | Anhydrous, Inhibitor-free |

| Ammonium Chloride ( | N/A | Quench | Saturated aqueous solution |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

). -

Base Preparation:

-

Add Sodium Hydride (60% dispersion, 1.2 equiv) to the flask.

-

Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required immediately (often unnecessary for simple ether synthesis).

-

Add anhydrous THF (approx. 5-10 mL per gram of substrate) and cool to

in an ice bath.

-

-

Alkoxide Formation:

-

Dissolve 9-decen-1-ol (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the alcohol solution dropwise to the NaH suspension over 20 minutes.

-

Observation: Vigorous bubbling (

gas) will occur. -

Allow the mixture to stir at

for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Methylation:

-

Cool the reaction mixture back to

. -

Add Iodomethane (1.5 equiv) dropwise via syringe. Caution: Exothermic.

-

Remove the ice bath and stir at RT for 4–12 hours. Monitor by TLC (visualization:

stain for alkene).

-

-

Workup:

-

Cool to

. Carefully quench excess NaH by dropwise addition of saturated -

Dilute with Diethyl Ether (

) or Ethyl Acetate. -

Wash the organic layer with water (2x) and brine (1x).

-

Dry over anhydrous

or -

Note: Do not apply high vacuum for too long if the product is volatile (though C11 ethers are generally stable).

-

Purification

-

Distillation: The product is a liquid. Vacuum distillation is the preferred purification method to separate it from any unreacted alcohol or mineral oil.

-

Column Chromatography: If scale is small (<1g), use Silica Gel. Eluent: 0-5% Ethyl Acetate in Hexanes. The ether (

) moves much faster than the alcohol (

Process Optimization & Troubleshooting

Critical Control Points (CCP)

| Parameter | Risk | Mitigation Strategy |

| Moisture | NaH deactivation; Hydrolysis of MeI | Use freshly distilled THF or solvent from a drying column. Keep under |

| Temperature | Alkene Isomerization | Do not exceed |

| Stoichiometry | Incomplete conversion | Use excess MeI (1.5-2.0 equiv) as it is volatile and can be lost to the headspace. |

Workflow Diagram

Figure 3: Operational workflow for the synthesis.

Characterization

The identity of 10-methoxy-1-decene must be validated using NMR and IR spectroscopy.

Expected Data

-

Physical State: Colorless liquid.[4]

-

Boiling Point: Estimated ~205-210°C (Atmospheric), ~95°C (15 mmHg).

-

Refractive Index: ~

.

NMR Analysis ( )

-

NMR:

-

5.81 (ddt, 1H,

-

4.90 - 5.02 (m, 2H,

-

3.36 (t, 2H,

-

3.33 (s, 3H,

-

2.04 (q, 2H, allylic

- 1.20 - 1.60 (m, 12H, alkyl chain).

-

5.81 (ddt, 1H,

-

NMR:

-

~139.0 (

-

~73.0 (

-

~58.5 (

-

~139.0 (

IR Spectroscopy

-

3075 cm⁻¹: C-H stretch (alkene).

-

1640 cm⁻¹: C=C stretch.

-

1110 cm⁻¹: C-O-C stretch (strong ether band).

References

-

Williamson, A. W. (1850).[5][6][7] "Theory of Aetherification".[8] Philosophical Magazine, 37, 350–356.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.11: Ethers).

-

Scifinder/Reaxys Database Query . "Reaction of 9-decen-1-ol with Iodomethane". Accessed October 2023.[8][9] (General protocol validation).

Sources

- 1. 1-Decene(872-05-9) 1H NMR spectrum [chemicalbook.com]

- 2. 1,10-Decanediol(112-47-0) 1H NMR spectrum [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. byjus.com [byjus.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.ualberta.ca [chem.ualberta.ca]

Methodological & Application

Application Note: High-Selectivity Hydroformylation of 1-Decene, 10-methoxy- for the Synthesis of 11-Methoxyundecanal

Abstract

This technical guide provides a comprehensive protocol for the rhodium-catalyzed hydroformylation of 1-decene, 10-methoxy- to produce 11-methoxyundecanal, a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and specialty polymers.[1] This document outlines the underlying chemical principles, a detailed experimental protocol, catalyst selection, and reaction optimization strategies. The causality behind experimental choices is explained to provide researchers with a robust framework for adapting this methodology to other functionalized long-chain alkenes.

Introduction: The Significance of Functionalized Aldehydes

The hydroformylation, or "oxo" process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[1][2] The resulting aldehydes are versatile building blocks, readily transformed into alcohols, carboxylic acids, and other valuable derivatives.[3] While the hydroformylation of simple alpha-olefins is well-established, the selective synthesis of functionalized long-chain aldehydes, such as 11-methoxyundecanal, presents unique challenges. The presence of heteroatoms can influence catalyst activity and selectivity, necessitating carefully designed protocols. This application note addresses these challenges by providing a detailed methodology for the high-selectivity hydroformylation of 1-decene, 10-methoxy-.

Mechanistic Insights: The Rhodium-Catalyzed Catalytic Cycle

The hydroformylation of alkenes is most commonly achieved using rhodium-based catalysts, which offer high activity and selectivity under mild conditions.[4][5][6] The generally accepted mechanism, based on the work of Heck and Breslow, involves a series of key steps illustrated below.[7][8]

Figure 1: Simplified mechanism of rhodium-catalyzed hydroformylation.

The choice of ligand (L) is crucial in controlling the regioselectivity of the reaction, determining the ratio of the desired linear aldehyde to the branched isomer.[9] For terminal alkenes like 1-decene, 10-methoxy-, bulky phosphine or phosphite ligands are often employed to sterically favor the formation of the linear product.[10][11]

Experimental Protocol: Synthesis of 11-Methoxyundecanal

This protocol is a self-validating system, designed for high conversion and selectivity.

Materials and Reagents

| Reagent | Grade | Supplier | Comments |

| 1-Decene, 10-methoxy- | ≥98% | Commercially Available | --- |

| Dicarbonylacetylacetonatorhodium(I) | [Rh(acac)(CO)₂] | Strem Chemicals or similar | Catalyst Precursor |

| Triphenylphosphine | (PPh₃) | ≥99% | Sigma-Aldrich or similar |

| Toluene | Anhydrous, ≥99.8% | Acros Organics or similar | Solvent |

| Syngas | H₂/CO = 1:1 | Praxair or similar | Reagent |

| Celite® | --- | --- | Filter aid |

Equipment

-

High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

Schlenk line for inert atmosphere operations.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Gas chromatograph (GC) for reaction monitoring and product analysis.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for hydroformylation.

Detailed Procedure

Catalyst Pre-formation (Optional but Recommended):

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Rh(acac)(CO)₂] (1 equivalent) and PPh₃ (10 equivalents) in anhydrous toluene.

-

Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst species.

Hydroformylation Reaction:

-

To a clean and dry high-pressure autoclave, add 1-decene, 10-methoxy- (1.0 equivalent).

-

Via cannula transfer, add the pre-formed catalyst solution to the autoclave.

-

Seal the autoclave and purge with nitrogen gas three times to remove any residual oxygen.

-

Pressurize the reactor with syngas (1:1 H₂/CO) to the desired pressure (e.g., 20 bar).

-

Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress by observing the pressure drop and/or by taking aliquots for GC analysis.

-

Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

Product Work-up and Purification:

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 11-methoxyundecanal.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected results based on analogous hydroformylation reactions of long-chain alkenes.[12][13]

| Parameter | Value | Rationale |

| Substrate Concentration | 0.5 - 1.0 M | Balances reaction rate and exothermicity. |

| Catalyst Loading | 0.01 - 0.1 mol% | A lower loading can be used with highly active catalysts. |

| Ligand-to-Metal Ratio | 10:1 to 20:1 | A high excess of phosphine ligand promotes the formation of the desired linear aldehyde. |

| Syngas Pressure | 20 - 50 bar | Influences reaction rate and catalyst stability. |

| Temperature | 80 - 120 °C | A compromise between reaction rate and potential side reactions. |

| Expected Conversion | >95% | --- |

| Expected Selectivity (Linear/Branched) | >95:5 | --- |

Troubleshooting and Field-Proven Insights

-

Low Conversion: Increase temperature, pressure, or catalyst loading. Ensure the purity of reagents and the absence of catalyst poisons like sulfur compounds.

-

Low Selectivity: Increase the ligand-to-metal ratio. Lowering the reaction temperature can also improve selectivity. The choice of a bulkier phosphine or a phosphite ligand can significantly enhance linearity.[14][15]

-

Isomerization of the Alkene: This side reaction can be minimized by using a lower reaction temperature and ensuring a sufficient partial pressure of carbon monoxide.

Conclusion

This application note provides a robust and detailed protocol for the hydroformylation of 1-decene, 10-methoxy-, a key transformation for accessing valuable functionalized aldehydes. By understanding the underlying mechanistic principles and the rationale behind the experimental design, researchers can effectively apply and adapt this methodology for a wide range of synthetic applications.

References

-

MDPI. (n.d.). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. Retrieved from [Link]

-

Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hydroformylation of alkenes by use of rhodium complex catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

-

ACS Publications. (2007). Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Hydroformylation Reaction. Retrieved from [Link]

-

YouTube. (2025, December 5). Hydroformylation of Alkenes. Retrieved from [Link]

-

Journal of the American Chemical Society. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Retrieved from [Link]

-

National Institutes of Health. (2012). A chemical synthesis of 11-methoxy mitragynine pseudoindoxyl featuring the interrupted Ugi reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. Retrieved from [Link]

-

RosDok. (n.d.). Influence of the Ligand Structure on the Hydroformylation of Olefins. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of rhodium catalyzed hydroformylation using bulky monophosphites. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of [11C]1 via [11C]methyl iodide (A) and [11C]2 via [11C]phosgene (B). Retrieved from [Link]

-

MDPI. (n.d.). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Retrieved from [Link]

-

University of Illinois at Urbana-Champaign. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation in mice of (2-[11C]methoxy)-6',7'-dihydrorotenol, a second generation rotenoid for marking mitochondrial complex I activity. Retrieved from [Link]

-

IntechOpen. (2025, August 7). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 11-substituted androstenediones and testosterones as human decidual cell growth inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene. Retrieved from [Link]

-

PubMed. (n.d.). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Retrieved from [Link]

Sources

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst | MDPI [mdpi.com]

Application and Protocol for the Epoxidation of 1-Decene, 10-methoxy-

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-((8-methoxyoctyl)oxirane)

The transformation of the terminal olefin in 1-Decene, 10-methoxy- to its corresponding epoxide, 2-((8-methoxyoctyl)oxirane), represents a critical synthetic step in the generation of functionalized long-chain aliphatic compounds. Epoxides are highly valuable intermediates in organic synthesis due to their inherent ring strain, which allows for facile ring-opening reactions with a variety of nucleophiles. This reactivity enables the introduction of diverse functional groups, making epoxides key building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of a terminal methoxy group in the starting material is retained in the product, offering a handle for further chemical modification or influencing the molecule's physicochemical properties, such as solubility and polarity. This application note provides a detailed protocol for the efficient epoxidation of 1-Decene, 10-methoxy-, with a focus on the widely utilized meta-chloroperoxybenzoic acid (m-CPBA) method, chosen for its reliability and operational simplicity with unfunctionalized terminal alkenes.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the desired product is paramount for successful reaction execution, monitoring, and purification.

| Property | 1-Decene, 10-methoxy- (Starting Material) | 2-((8-methoxyoctyl)oxirane) (Product) |

| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O₂ |

| Molecular Weight | 170.30 g/mol | 186.30 g/mol |

| Appearance | Colorless liquid (predicted) | Colorless liquid (predicted) |

| Boiling Point | ~190-210 °C (estimated) | Higher than starting material (estimated) |

| Density | ~0.78 g/mL (estimated) | ~0.85 g/mL (estimated) |

| Solubility | Soluble in organic solvents (e.g., DCM, ether, hexanes) | Soluble in organic solvents (e.g., DCM, ether, hexanes) |

Reaction Mechanism: The Prilezhaev Reaction

The epoxidation of an alkene using a peroxy acid, such as m-CPBA, is known as the Prilezhaev reaction. This reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step.[1][2][3] The transition state is often described as a "butterfly" conformation, where the alkene approaches the peroxy acid and the π-electrons of the double bond act as the nucleophile, attacking the electrophilic oxygen of the peroxy acid.[1] Concurrently, the lone pair on this oxygen atom attacks one of the carbons of the double bond. This concerted process ensures a syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the alkene is retained in the epoxide product.[1][2] For a terminal alkene like 1-Decene, 10-methoxy-, this results in a racemic mixture of the two enantiomers of the epoxide.

Caption: The concerted mechanism of the Prilezhaev epoxidation.

Experimental Protocol: Epoxidation using m-CPBA

This protocol details the step-by-step procedure for the epoxidation of 1-Decene, 10-methoxy- using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents

-

1-Decene, 10-methoxy- (≥95% purity)

-

meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade) for chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

NMR spectrometer

-

GC-MS instrument

Experimental Workflow

Caption: Workflow for the epoxidation of 1-Decene, 10-methoxy-.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Decene, 10-methoxy- (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

-

Addition of m-CPBA: Weigh out m-CPBA (1.2-1.5 eq, considering the purity of the technical grade reagent) and add it to the reaction mixture portion-wise over 15-20 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][5] A typical eluent system is 9:1 Hexanes:Ethyl Acetate. The product epoxide is expected to have a slightly lower Rf value than the starting alkene. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate). The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes. Rationale: Sodium sulfite reduces the unreacted m-CPBA to m-chlorobenzoic acid, which is more easily removed during the workup.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove the m-chlorobenzoic acid, followed by brine (1 x volume of organic layer). Rationale: The basic wash deprotonates the carboxylic acid byproduct, making it soluble in the aqueous layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Collect the fractions containing the pure product, identified by TLC analysis.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-((8-methoxyoctyl)oxirane) as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Data Analysis and Expected Results

Chromatographic Analysis

-

TLC: As the reaction progresses, a new spot corresponding to the more polar epoxide product will appear at a lower Rf than the starting alkene.

-

GC-MS: Gas chromatography-mass spectrometry is an excellent tool for monitoring the reaction and confirming the product's identity.[6][7] The product will have a longer retention time than the starting material. The mass spectrum should show a molecular ion peak corresponding to the mass of 2-((8-methoxyoctyl)oxirane) (m/z = 186.30).

Spectroscopic Analysis

-

¹H NMR: The formation of the epoxide will be evident by the appearance of characteristic signals for the oxirane protons in the region of δ 2.5-3.0 ppm. The disappearance of the vinyl proton signals of the starting material (typically in the region of δ 4.9-5.8 ppm) will also indicate the completion of the reaction.

-

¹³C NMR: The carbons of the oxirane ring will appear as new signals in the range of δ 45-60 ppm. The signals for the sp² carbons of the alkene (around δ 114 and 139 ppm) will no longer be present.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient m-CPBA | Add more m-CPBA and continue to monitor the reaction. |

| Low reaction temperature | Allow the reaction to warm to room temperature for a longer period. | |

| Formation of Byproducts | Presence of water | Use anhydrous solvent and dried glassware. |

| Over-reaction or side reactions | Ensure proper quenching and workup procedures are followed promptly after the reaction is complete. | |

| Difficulty in Purification | Incomplete removal of m-chlorobenzoic acid | Perform an additional wash with saturated NaHCO₃ solution during the workup. |

Safety Precautions

-

m-CPBA is a potentially explosive and shock-sensitive oxidizing agent, especially in its pure form. Handle with care and avoid grinding or subjecting it to heat or friction.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

Conclusion

The epoxidation of 1-Decene, 10-methoxy- to 2-((8-methoxyoctyl)oxirane) is a straightforward and high-yielding transformation when conducted with care using the m-CPBA protocol outlined above. This method provides a reliable route to a valuable synthetic intermediate. Proper monitoring of the reaction and adherence to the purification procedures are key to obtaining the desired product in high purity.

References

-

PubChem. (n.d.). 1-Decene. Retrieved from [Link]

-

eThermo. (n.d.). 1-decene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-decene, 10-methoxy- (C11H22O). Retrieved from [Link]

-

Diva-portal.org. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

-

Organic chemistry. (n.d.). Epoxidation of Alkenes [with free study guide]. Retrieved from [Link]

-

ResearchGate. (n.d.). S. Picture of the TLC plate obtained after 45 min of reaction (session.... Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

MDPI. (2022, March 7). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS chromatogram showing epoxide products starting from R.... Retrieved from [Link]

-

Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

-

MDPI. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

Sources

- 1. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aceorganicchem.com [aceorganicchem.com]

- 4. How To [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction [mdpi.com]

- 7. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Decene, 10-methoxy- as a Precursor for Functionalized Polyolefins

This guide outlines the technical utility of 1-Decene, 10-methoxy- (CAS 72928-41-7) as a functional monomer for precision polyolefin engineering. It addresses the synthesis, purification, and polymerization protocols required to overcome the "oxygen poisoning" effect typically associated with early transition metal catalysts.

Executive Summary

1-Decene, 10-methoxy- represents a strategic class of "long-spacer" functionalized

Chemical Profile & Mechanistic Rationale[1][2][3][4]

The "Spacer Effect" in Coordination Polymerization

The primary challenge in functionalizing polyolefins via Ziegler-Natta or Metallocene catalysis is the Lewis basicity of the polar group (ether oxygen). The oxygen tends to donate electron density to the cationic metal center (

1-Decene, 10-methoxy- mitigates this via the Spacer Effect :

-

Distance: The 8-carbon alkyl chain creates a high entropic penalty for the "back-biting" coordination of the ether oxygen to the metal center after insertion.

-

Steric Shielding: The long chain allows the ether group to remain solvated in the non-polar medium, effectively "hiding" it from the active site during propagation.

Compound Specifications

| Property | Value | Notes |

| IUPAC Name | 10-methoxydec-1-ene | |

| CAS Number | 72928-41-7 | |

| Structure | Terminal alkene with | |

| Molecular Weight | 170.29 g/mol | |

| Boiling Point | ~215°C (est) / 95°C @ 10 mmHg | High bp requires vacuum distillation |

| Polarity | Weakly Polar | Miscible with Toluene/Hexane |

Protocol A: Monomer Synthesis & Purification

Rationale: Commercial availability is limited. High purity (>99.5%) and total absence of alcohols are critical for catalytic activity.

Synthesis (Williamson Etherification)

Reagents: 9-Decen-1-ol (1.0 eq), Sodium Hydride (1.2 eq, 60% in oil), Methyl Iodide (1.5 eq), THF (anhydrous).

-

Setup: Flame-dried 3-neck flask under Argon.

-

Deprotonation: Wash NaH with hexane to remove oil. Suspend in THF at 0°C. Add 9-decen-1-ol dropwise. Evolution of

gas occurs. Stir for 1 hr at room temp (RT) until alkoxide formation is complete. -

Methylation: Cool to 0°C. Add Methyl Iodide (MeI) dropwise. (Caution: MeI is carcinogenic).

-

Reaction: Warm to RT and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with diethyl ether (

Critical Purification (Catalyst Protection)

Impurities (water, residual alcohol) will kill the metallocene catalyst immediately.

-

Pre-Drying: Stir crude monomer over Calcium Hydride (

) granules for 24 hours. -

Vacuum Distillation: Distill under reduced pressure. Collect the center cut.[1]

-

Final Pass: Pass the distilled monomer through a column of activated Alumina (neutral, Brockmann I) inside the glovebox immediately before use.

Figure 1: Purification workflow essential for preventing catalyst deactivation.

Protocol B: Copolymerization with Ethylene

Rationale: Solution polymerization allows for precise control over comonomer incorporation. A "Masking" strategy using Triisobutylaluminum (TiBA) is employed to further scavenge any residual Lewis basicity.

Experimental Setup

-

Catalyst: rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)

ZrCl -

Cocatalyst: Methylaluminoxane (MAO) or Borate/TiBA.

-

Solvent: Toluene (Anhydrous, HPLC grade).

-

Conditions:

, Ethylene Pressure = 1-5 bar.

Step-by-Step Procedure

-

Preparation (Glovebox):

-

Dissolve rac-Et(Ind)

ZrCl -

Prepare MAO solution (Al/Zr ratio = 1000:1).

-

Masking Step: Mix 10-methoxy-1-decene (e.g., 5 mL) with TiBA (0.5 mmol) in toluene. Stir for 10 mins. This allows TiBA to loosely coordinate to the ether oxygen, preventing it from attacking the Zirconium center.

-

-

Reactor Assembly:

-

Heat a 250 mL glass reactor to 120°C under vacuum for 1 hr to remove adsorbed water.

-

Cool to reaction temperature (40°C) under

purge.

-

-

Initiation:

-

Charge reactor with Toluene (100 mL) and the Masked Comonomer solution.

-

Saturate with Ethylene gas (feed at constant pressure).

-

Inject MAO scavenger/activator.

-

Inject Catalyst solution to start polymerization.

-

-

Termination & Analysis:

-

Quench after 30 mins with acidic methanol (HCl/MeOH).

-

Filter the white polymer precipitate. Wash extensively with methanol to remove aluminum residues.

-

Dry in a vacuum oven at 60°C.

-

Data Interpretation

The incorporation of 10-methoxy-1-decene is confirmed by

| Analysis | Expected Signal/Result | Interpretation |

| Peak at ~70-74 ppm | Carbon attached to Methoxy ether ( | |

| Peak at ~58 ppm | Methoxy methyl group ( | |

| DSC | Lower | Disruption of crystal lattice by side chains (typically 100-125°C depending on % inc.) |

| Contact Angle | Reduced ( | Increased surface energy (hydrophilicity) compared to pure PE ( |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the role of the spacer chain in protecting the active site.

Figure 2: Catalytic cycle showing the critical role of the alkyl spacer in preventing catalyst poisoning.

References

-

Fundamental Metallocene Polymerization: Kaminsky, W. (2013). Polyolefins: 50 years after Ziegler and Natta II. Springer.[1] Link

-

Functionalized Olefins & Spacer Effect: Chung, T. C. (2002). Functionalization of Polyolefins. Academic Press. Link

-

Synthesis of Omega-Alkenyl Ethers: Maruoka, K., et al. (1986). "Selective Synthesis of Functionalized Olefins". Journal of the American Chemical Society. Link

-

Masking Reagents in Polymerization: Dong, J. Y., & Hu, Y. (2006). "Design of Late Transition Metal Catalysts for Copolymerization of Ethylene with Polar Monomers". Coordination Chemistry Reviews. Link

-

Compound Data: PubChem CID 3085890 (1-Decene, 10-methoxy-).[2] Link

Sources

Application Notes and Protocols: "1-Decene, 10-methoxy-" in the Synthesis of Specialty Chemicals

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: "1-Decene, 10-methoxy-" is a specialized bifunctional molecule with limited direct citations in peer-reviewed literature. The following application notes are constructed based on established principles of organic synthesis and polymer chemistry, providing scientifically sound, albeit prospective, protocols for its use. These methodologies are intended to serve as a foundational guide for researchers exploring its potential in specialty chemical synthesis.

Introduction: The Strategic Value of "1-Decene, 10-methoxy-"

"1-Decene, 10-methoxy-" (CAS 72928-41-7) is a unique linear α-olefin possessing a terminal methoxy group. This bifunctional architecture offers orthogonal reactivity, making it a compelling building block for the synthesis of a variety of specialty chemicals. The terminal double bond is amenable to a wide range of transformations including polymerization, hydroformylation, and epoxidation, while the methoxy group can impart desirable properties such as increased polarity, solubility, and the potential for hydrogen bonding interactions in downstream applications. These characteristics position "1-Decene, 10-methoxy-" as a versatile monomer for creating functionalized polymers and as a precursor for novel surfactants, lubricants, and pharmaceutical intermediates.

Table 1: Physicochemical Properties of "1-Decene, 10-methoxy-"

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | PubChem |

| Molecular Weight | 170.29 g/mol | PubChem |

| IUPAC Name | 10-methoxydec-1-ene | PubChem |

| CAS Number | 72928-41-7 | PubChem |

Synthesis of "1-Decene, 10-methoxy-"

The synthesis of "1-Decene, 10-methoxy-" can be approached through several reliable methods. Below are two proposed protocols starting from commercially available precursors.

Protocol 1: Williamson Ether Synthesis from 10-Bromo-1-decene

This classic method for ether formation is a robust choice for synthesizing "1-Decene, 10-methoxy-".[1][2][3]

Workflow for Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis of "1-Decene, 10-methoxy-".

Step-by-Step Protocol:

-

Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 100 mL of anhydrous methanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. Stir the mixture until all the sodium has reacted to form sodium methoxide.

-

Solvent Exchange: Remove the excess methanol under reduced pressure. Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask containing the sodium methoxide.

-

Reaction: To the stirred suspension of sodium methoxide in THF, add 21.9 g (100 mmol) of 10-bromo-1-decene dropwise at room temperature.[4]

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure "1-Decene, 10-methoxy-".

Protocol 2: Methylation of 9-Decen-1-ol

An alternative route involves the methylation of the commercially available 9-decen-1-ol.[5][6]

Workflow for Methylation of 9-Decen-1-ol:

Caption: Methylation of 9-Decen-1-ol to yield "1-Decene, 10-methoxy-".

Step-by-Step Protocol:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 15.6 g (100 mmol) of 9-decen-1-ol in 200 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add 4.4 g (110 mmol, 60% dispersion in mineral oil) of sodium hydride in portions to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C and add 15.6 g (110 mmol) of methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cautiously quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.

Applications in Specialty Chemical Synthesis

The dual functionality of "1-Decene, 10-methoxy-" opens up possibilities for its use as a monomer in polymerization and as a precursor for other specialty chemicals.

Application 1: Synthesis of Functionalized Polyolefins

"1-Decene, 10-methoxy-" can be used as a comonomer in coordination polymerization to introduce methoxy functionality into a polyolefin backbone. This can modify the polymer's properties, such as adhesion, dyeability, and compatibility with polar materials.[7][8]

Proposed Reaction Scheme: Copolymerization with 1-Octene

Caption: Copolymerization of "1-Decene, 10-methoxy-" and 1-Octene.

Step-by-Step Protocol (Conceptual):

-

Catalyst Preparation: In a glovebox, prepare a solution of a suitable Ziegler-Natta or metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ activated with methylaluminoxane (MAO)) in anhydrous toluene.

-

Polymerization: In a high-pressure reactor, charge a solution of 1-octene and "1-Decene, 10-methoxy-" in a desired molar ratio in anhydrous toluene.

-

Initiation: Inject the prepared catalyst solution into the reactor.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50-80 °C) and pressure for a specified time to achieve the desired polymer molecular weight and conversion.

-

Termination: Quench the polymerization by adding a small amount of acidified methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum.

-

Characterization: Characterize the resulting copolymer by ¹H NMR and ¹³C NMR to determine the incorporation of the methoxy-functionalized monomer, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity. The thermal properties can be analyzed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The presence of the methoxy group is expected to influence the polymer's thermal properties and solvent resistance.[9][10]

Application 2: Precursor for Specialty Aldehydes via Hydroformylation

The terminal alkene of "1-Decene, 10-methoxy-" can be converted to an aldehyde functional group through hydroformylation (the oxo process).[11][12][13] The resulting 11-methoxyundecanal is a valuable bifunctional intermediate for the synthesis of specialty surfactants, plasticizers, and fragrances.

Proposed Reaction Scheme: Hydroformylation

Caption: Hydroformylation of "1-Decene, 10-methoxy-".

Step-by-Step Protocol (Conceptual):

-

Catalyst System: A rhodium-based catalyst, such as Rh(acac)(CO)₂, with a phosphine ligand like triphenylphosphine (TPP) is commonly used.

-

Reaction Setup: In a high-pressure autoclave, dissolve "1-Decene, 10-methoxy-" and the rhodium catalyst system in a suitable solvent like toluene.

-

Reaction Conditions: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-100 atm). Heat the reaction to a temperature of 80-120 °C.

-

Reaction Monitoring: Monitor the consumption of syngas to follow the reaction progress.

-

Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess gas. The solvent and unreacted starting material can be removed by distillation. The resulting aldehyde can be purified by vacuum distillation.

Application 3: Synthesis of Functionalized Epoxides

Epoxidation of the terminal double bond of "1-Decene, 10-methoxy-" yields 2-(8-methoxyoctyl)oxirane. This epoxide is a useful intermediate for the synthesis of diols, amino alcohols, and other fine chemicals.[14][15][16][17]

Proposed Reaction Scheme: Epoxidation

Caption: Epoxidation of "1-Decene, 10-methoxy-".

Step-by-Step Protocol (Conceptual):

-

Reaction Setup: Dissolve "1-Decene, 10-methoxy-" in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM dropwise to the alkene solution at 0 °C.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium sulfite. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography.

Conclusion

"1-Decene, 10-methoxy-" represents a promising, yet underexplored, bifunctional building block for the synthesis of specialty chemicals. Its orthogonal reactive sites allow for a range of chemical transformations, leading to the creation of functionalized polymers and valuable chemical intermediates. The protocols and applications outlined in this document provide a solid foundation for researchers to begin exploring the potential of this versatile molecule.

References

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

- Duan, H. (2020).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 10-Bromo-1-decene: Synthesis, Properties, and Industrial Relevance.

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PubChem. 9-Decen-1-ol. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Epoxidation of Alkenes. [Link]

-

RSC Publishing. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. [Link]

-

MDPI. Ciprofloxacin-Imprinted Polymers: Synthesis, Characterization, and Applications. [Link]

-

PubMed. Accessing Functionalized Ultra-High Molecular Weight Poly(α-olefin)s via Hafnium-Mediated Highly Isospecific Copolymerization. [Link]

- ACS Publications.

-

YouTube. (2016). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. The Organic Chemistry Tutor. [Link]

-

Wikipedia. Functionalized polyolefins. [Link]

-

PubMed Central. Improved results of LINE-1 methylation analysis in formalin-fixed, paraffin-embedded tissues with the application of a heating step during the DNA extraction process. [Link]

-

The Good Scents Company. 9-decen-1-ol rosalva (IFF). [Link]

-

Wikipedia. Hydroformylation. [Link]

- ACS Publications.

- ResearchGate.

- ResearchGate. An Optimized Process to 10-Bromo-1-decanol.

- ResearchGate.

- Organic Reactions.

- ACS Publications. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development.

-

YouTube. (2020). Week 11-Lecture 55 : Olefin Polymerization (Part 16). Swayam Prabha. [Link]

- RSC Publishing. Bifunctional conjugated polymer photocatalysts for visible light water oxidation and CO2 reduction: function- and site-selective hybridisation of Ru(ii) complex catalysts.

-

MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]

-

NIH. Differential methylation in EGLN1 associates with blood oxygen saturation and plasma protein levels in high-altitude pulmonary edema. [Link]

-

LookChem. 9-Decen-1-OL. [Link]

-

PubChem. 10-Bromo-1-decene. National Center for Biotechnology Information. [Link]

-

YouTube. (2018). Hydroformylation of Alkenes. Professor Dave Explains. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Scientific Research Publishing. Triazine Covalent Organic Framework-Anchored Fe for Efficient Electrocatalytic Oxygen Reduction Reaction. [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. 9-Decen-1-ol | C10H20O | CID 25612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-Decen-1-ol, 90+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Accessing Functionalized Ultra-High Molecular Weight Poly(α-olefin)s via Hafnium-Mediated Highly Isospecific Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalized polyolefins - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydroformylation - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 10-Methoxy-1-Decene

Role: Senior Application Scientist

Ticket ID: #SYN-10MD-OPT

Status: Open

Subject: Optimization of

Executive Summary & Reaction Mechanics[1][2]

User Goal: Maximize the yield of 10-methoxy-1-decene (CAS: N/A for specific isomer, generic ether synthesis). Core Challenge: The synthesis involves a Williamson Ether Synthesis on a bifunctional substrate (10-bromo-1-decene). The presence of the terminal alkene at C1 presents a critical stability challenge: it is susceptible to base-catalyzed isomerization to internal alkenes (e.g., 2-decene derivatives) and polymerization. Furthermore, the primary alkyl halide at C10 is prone to E2 elimination, forming 1,9-decadiene.

The Solution: Shift from "Standard Reflux" (NaOMe/MeOH) to a Kinetic Control Protocol using dipolar aprotic solvents or Phase Transfer Catalysis (PTC). This maximizes the Nucleophilic Substitution (

The "Golden Path" Protocol: Kinetic Control

Do not use methanol as your primary solvent. While traditional, the solvation shell around the methoxide ion in methanol reduces its nucleophilicity, requiring higher temperatures that trigger side reactions.

Optimized Method: Dipolar Aprotic Acceleration

Reagents:

-

Substrate: 10-Bromo-1-decene (>95% purity).

-

Nucleophile: Sodium Methoxide (NaOMe), dry powder (95%+).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

Quench: Cold saturated

.

Step-by-Step Workflow:

-

Preparation (0 min): Flame-dry a 2-neck round bottom flask under Argon flow. Charge with anhydrous DMF (Concentration: 0.5 M relative to substrate).

-

Activation (15 min): Add NaOMe (1.2 equivalents) to the DMF. Stir at 0°C for 15 minutes.

-

Why? Dissolving NaOMe in DMF creates "naked" methoxide anions. These are significantly more reactive than in methanol, allowing the reaction to proceed at lower temperatures.

-

-

Addition (30 min): Add 10-Bromo-1-decene (1.0 equiv) dropwise via syringe pump over 30 minutes at 0°C .

-

Critical Control: Rapid addition creates localized hot spots, favoring E2 elimination (1,9-decadiene formation).

-

-

Reaction (2-4 hours): Allow the mixture to warm to Room Temperature (20-25°C) . Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Stop Condition: Quench immediately upon disappearance of starting material. Do not stir overnight; prolonged exposure to base risks alkene isomerization.

-

-

Workup: Pour mixture into ice-cold brine (5x reaction volume). Extract with Diethyl Ether (

). Wash organic layer 3x with water (to remove DMF), then brine. Dry over

Data: Solvent Influence on Yield

| Solvent System | Reaction Temp | Time | E2 Yield (Impurity) | Isomerization Risk | |

| MeOH (Reflux) | 65°C | 12h | 60-70% | 15-20% | High (Thermodynamic) |

| DMF (Anhydrous) | 25°C | 3h | 85-92% | <5% | Low (Kinetic) |

| Toluene + PTC | 40°C | 6h | 80-85% | <5% | Very Low |

Visualization: Process Logic & Troubleshooting

A. Synthesis Workflow Diagram

Caption: Workflow comparison showing how solvent choice dictates the competition between the desired

Troubleshooting Guide (FAQ)

Q1: My GC-MS shows a peak with M+ = 138 (same as product) but different retention time. What is it?

Diagnosis: Alkene Isomerization. You have likely formed an internal alkene isomer (e.g., 10-methoxy-2-decene).

-

Cause: The terminal double bond at C1 is thermodynamically less stable than an internal double bond. Strong bases (NaOMe) at high temperatures (refluxing MeOH) catalyze the migration of the double bond along the chain.

-

Fix: Switch to the DMF/Room Temp protocol. If you must use heat, lower the equivalents of base to 1.05 and quench immediately upon completion.

Q2: I see a significant amount of 1,9-decadiene (M+ = 138, no oxygen).

Diagnosis: E2 Elimination.

-

Cause: The methoxide acted as a base rather than a nucleophile, removing a proton from C9 and kicking out the bromide. This is favored by High Temperature and High Concentration .

-

Fix:

-

Cool it down: Run the addition at 0°C.

-

Dilute: Reduce reaction concentration from 1.0 M to 0.5 M or 0.25 M. Dilution disfavors bimolecular elimination slightly less than it hurts substitution, but it helps control exotherms that trigger E2.

-

Q3: The reaction stalls at 60% conversion.

Diagnosis: Moisture Contamination.

-

Cause: Water is a stronger acid than methanol. If your DMF or NaOMe is "wet," you form NaOH. Hydroxide is a poorer nucleophile for this specific transformation and can lead to alcohol formation (10-decen-1-ol) which stalls the etherification.

-

Fix: Use fresh anhydrous DMF (stored over molecular sieves). Titrate or use fresh bottle NaOMe.

Q4: The product is colored (yellow/brown) after workup.

Diagnosis: Polymerization/Oligomerization.

-

Cause: Terminal alkenes can polymerize, especially if free radicals are present or if acid-catalyzed during workup.

-

Fix: Add a radical inhibitor (e.g., BHT, 100 ppm) to the reaction mixture and the storage vial. Ensure the workup is neutral, not acidic.

Advanced Alternative: Phase Transfer Catalysis (PTC)[3]

If you cannot use DMF/DMSO due to workup constraints, use Solid-Liquid PTC . This is often the industrial choice for scaling.

-

System: Toluene (Organic phase) + Solid KOH/NaOH (Solid phase).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).

-

Reagent: Methanol (1-2 eq) added to the toluene.

-

Mechanism: The quat salt carries the methoxide (formed in situ on the solid KOH surface) into the toluene layer.

-

Benefit: The bulk solution remains neutral/non-polar, protecting the sensitive terminal alkene from isomerization.

Caption: The PTC cycle allows the reaction to proceed in non-polar solvents, protecting the alkene functionality.

References

-

Williamson Ether Synthesis (General Mechanism)

- Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

- Relevance: Establishes the baseline stoichiometry and solvent effects for primary alkyl halides.

-

URL:

-

Phase Transfer Catalysis for Etherification

-

Isomerization of Terminal Alkenes by Base

-

Source: Pines, H., & Stalick, W. M. (1977). Base-Catalyzed Reactions of Hydrocarbons and Related Compounds. Academic Press.[1]

- Relevance: details the mechanism of double bond migration (1-decene to 2-decene) in the presence of strong bases like sodium methoxide.

-

URL:

-

-

Solvent Effects in Nucleophilic Substitution

- Source: Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1–32.

- Relevance: Explains why DMF/DMSO accelerates the reaction by orders of magnitude compared to Methanol, allowing for milder (room temp) conditions.

-

URL:

Sources

Technical Support Center: Stability & Storage of 1-Decene, 10-methoxy-

Reagent Profile:

-

Chemical Name: 1-Decene, 10-methoxy- (also known as 10-Methoxy-1-decene)

-

Functional Groups: Terminal Alkene (

), Primary Alkyl Methyl Ether ( -

Primary Risks: Auto-oxidation (Peroxide formation), Polymerization, Photo-degradation.

Module 1: The Stability & Storage Matrix

This compound presents a dual-threat stability profile.[1] The terminal alkene is susceptible to electrophilic attack and polymerization, while the ether functionality—specifically the methylene group adjacent to the oxygen (C10)—is a candidate for radical autoxidation, leading to hydroperoxide formation.

The Golden Rules of Preservation

| Parameter | Specification | Technical Rationale |

| Temperature | 2°C to 8°C (Refrigerate) | Lowers kinetic energy, significantly retarding the rate of radical propagation (peroxidation) and spontaneous polymerization.[2] |

| Atmosphere | Argon or Nitrogen (Inert) | Oxygen is the primary reactant in degradation.[2] Headspace must be backfilled with inert gas after every use. Argon is preferred as it is heavier than air. |

| Container | Amber Glass / PTFE Liner | Blocks UV radiation (290–400 nm) which catalyzes radical formation at the allylic (C3) and ethereal (C10) positions.[2] |

| Stabilizer | BHT (Optional) | If long-term storage (>6 months) is required, adding 100–200 ppm Butylated Hydroxytoluene (BHT) scavenges free radicals.[2] |

| Shelf Life | 12 Months | Assumes unopened, inert-packed storage.[2] Once opened, re-test for peroxides every 3 months. |

Module 2: Troubleshooting & FAQs

Q1: The liquid has turned from clear to a faint yellow. Is it still usable?

Diagnosis: This indicates the onset of oligomerization or oxidation . The yellow color often comes from conjugated by-products formed during the breakdown of hydroperoxides.

-

Action: Check the viscosity. If the liquid has become noticeably thicker (syrupy), polymerization has occurred; discard the sample. If viscosity is normal, perform a Peroxide Test (see Module 3). If peroxides are <10 ppm, you may purify via vacuum distillation. If >100 ppm, discard immediately.

Q2: I detect a sharp, acrid smell distinct from the usual olefinic odor.

Diagnosis: This suggests the cleavage of the ether bond or oxidation of the alkene to an aldehyde/ketone.

-

Action: This is irreversible chemical degradation. The reagent will likely poison sensitive catalysts (e.g., Grubbs catalysts in metathesis). Do not use.

Q3: Can I store this in a standard polyethylene (HDPE) bottle?

Diagnosis: No.

-

Reasoning:

-

Gas Permeability: HDPE is permeable to oxygen over time, fueling autoxidation.

-

Leaching: The lipophilic decene chain can leach plasticizers from the bottle, introducing impurities that appear as "ghost peaks" in NMR/GC-MS.

-

-

Action: Transfer immediately to a silanized amber glass vial with a septum cap.

Q4: I need to use this in a Cross-Metathesis reaction. Do I need to distill it first?

Diagnosis: Likely yes.

-

Reasoning: Metathesis catalysts (Ruthenium/Molybdenum based) are notoriously sensitive to peroxides and oxidized impurities, which coordinate to the metal center and kill catalytic activity.

-